molecular formula C6H9NO4 B064244 (2S)-Pyrrolidine-2,4-dicarboxylic acid CAS No. 186830-21-7

(2S)-Pyrrolidine-2,4-dicarboxylic acid

Cat. No. B064244
M. Wt: 159.14 g/mol
InChI Key: NRSBQSJHFYZIPH-BKLSDQPFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-Pyrrolidine-2,4-dicarboxylic acid, also known as proline, is a non-essential amino acid that is widely distributed in nature. It is a component of proteins and is involved in various physiological processes. In

Mechanism Of Action

(2S)-Pyrrolidine-2,4-dicarboxylic acid is a non-essential amino acid that is involved in various physiological processes. It is a component of proteins and is involved in protein synthesis. It is also involved in the biosynthesis of collagen and elastin. In addition, (2S)-Pyrrolidine-2,4-dicarboxylic acid is involved in the regulation of neurotransmitters, such as glutamate and GABA.

Biochemical And Physiological Effects

(2S)-Pyrrolidine-2,4-dicarboxylic acid has various biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant effects. It has also been shown to improve cognitive function and memory. In addition, (2S)-Pyrrolidine-2,4-dicarboxylic acid has been shown to have anxiolytic and antidepressant effects.

Advantages And Limitations For Lab Experiments

(2S)-Pyrrolidine-2,4-dicarboxylic acid has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also stable and easy to handle. However, (2S)-Pyrrolidine-2,4-dicarboxylic acid has some limitations for lab experiments. It is insoluble in water and has a low solubility in organic solvents. It is also sensitive to pH and temperature changes.

Future Directions

There are several future directions for (2S)-Pyrrolidine-2,4-dicarboxylic acid research. One direction is to explore its potential as a therapeutic agent for various diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate its role in neurotransmitter regulation and its potential as a treatment for psychiatric disorders. In addition, future research could focus on developing new synthesis methods for (2S)-Pyrrolidine-2,4-dicarboxylic acid and exploring its potential as a chiral building block in the synthesis of new pharmaceuticals and agrochemicals.
Conclusion:
In conclusion, (2S)-Pyrrolidine-2,4-dicarboxylic acid is a non-essential amino acid that is involved in various physiological processes. It has been extensively studied in various scientific research fields and has several potential applications in medicine and agriculture. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

(2S)-Pyrrolidine-2,4-dicarboxylic acid can be synthesized by various methods. One of the most common methods is the Strecker synthesis, which involves the reaction of aldehydes with ammonium chloride and potassium cyanide. Another method is the Gabriel synthesis, which involves the reaction of phthalimide with potassium hydroxide and diethyl sulfate, followed by hydrolysis.

Scientific Research Applications

(2S)-Pyrrolidine-2,4-dicarboxylic acid has been extensively studied in various scientific research fields. It has been used as a chiral building block in the synthesis of various pharmaceuticals and agrochemicals. It has also been used as a ligand in metal-catalyzed reactions. In addition, (2S)-Pyrrolidine-2,4-dicarboxylic acid has been used as a substrate in enzymatic reactions and as a standard in amino acid analysis.

properties

CAS RN

186830-21-7

Product Name

(2S)-Pyrrolidine-2,4-dicarboxylic acid

Molecular Formula

C6H9NO4

Molecular Weight

159.14 g/mol

IUPAC Name

(2S)-pyrrolidine-2,4-dicarboxylic acid

InChI

InChI=1S/C6H9NO4/c8-5(9)3-1-4(6(10)11)7-2-3/h3-4,7H,1-2H2,(H,8,9)(H,10,11)/t3?,4-/m0/s1

InChI Key

NRSBQSJHFYZIPH-BKLSDQPFSA-N

Isomeric SMILES

C1[C@H](NCC1C(=O)O)C(=O)O

SMILES

C1C(CNC1C(=O)O)C(=O)O

Canonical SMILES

C1C(CNC1C(=O)O)C(=O)O

synonyms

2,4-Pyrrolidinedicarboxylicacid,(2S)-(9CI)

Origin of Product

United States

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